Tautomeric State Divergence: 3H- vs. 1H-Pyrazolo[3,4-b]pyridine Stability and Reactivity
The 3H-tautomer of 5-bromo-pyrazolo[3,4-b]pyridine (CAS 916257-29-9) contains an sp³-hybridized carbon at position 3, contrasting with the fully aromatic 1H-tautomer (CAS 875781-17-2). The 1H-tautomer is computationally predicted to be the thermodynamically more stable form in the gas phase and in solution, making the 3H-tautomer a kinetically trapped or solid-state-specific species [1]. This electronic difference alters the reactivity at the pyrazole ring: the 3H form is more susceptible to oxidation or electrophilic attack at the 3-position, enabling transformations inaccessible to the 1H form. Direct comparative experimental data on the relative stability of these specific tautomers is not reported; the evidence presented is class-level inference based on computational studies of analogous pyrazolo[3,4-b]pyridine tautomers [1].
| Evidence Dimension | Tautomeric stability and aromaticity |
|---|---|
| Target Compound Data | 3H-tautomer with sp³ carbon at C3 (less stable, non-aromatic pyrazole ring) |
| Comparator Or Baseline | 1H-tautomer (CAS 875781-17-2) – fully aromatic, computationally predicted as the dominant solution-phase species |
| Quantified Difference | Computational studies on unsubstituted pyrazolo[3,4-b]pyridines indicate the 1H-tautomer is significantly more stable than the 2H-tautomer; the 3H-tautomer is not typically the global minimum [1]. |
| Conditions | DFT calculations (gas phase); experimental solution NMR for tautomeric ratios [1] |
Why This Matters
Procurement of the correct tautomer (3H vs. 1H) is critical for reproducibility in synthetic sequences where the tautomeric state dictates regioselectivity of subsequent reactions; using the wrong tautomer can lead to different products or lower yields.
- [1] Dias, L. R. S.; Salvador, R. R. S. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules 2022, 27 (7), 2237. DOI: 10.3390/molecules27072237. View Source
